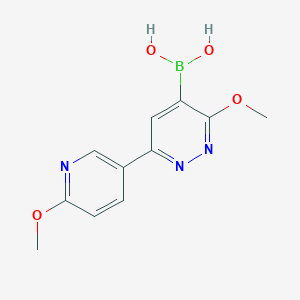

(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid

Description

This compound is a boronic acid derivative featuring a pyridazine core substituted with methoxy groups at the 3- and 6-positions, the latter of which is further functionalized with a 6-methoxypyridin-3-yl moiety. Boronic acids are pivotal in medicinal chemistry and materials science due to their versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) and dynamic covalent interactions with diols .

Properties

Molecular Formula |

C11H12BN3O4 |

|---|---|

Molecular Weight |

261.04 g/mol |

IUPAC Name |

[3-methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl]boronic acid |

InChI |

InChI=1S/C11H12BN3O4/c1-18-10-4-3-7(6-13-10)9-5-8(12(16)17)11(19-2)15-14-9/h3-6,16-17H,1-2H3 |

InChI Key |

VEDQOVDARUPCNV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NN=C1OC)C2=CN=C(C=C2)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid typically involves the reaction of appropriate pyridazine and pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium carbonate, or cesium carbonate

Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones

Reduction: Formation of corresponding amines or hydrocarbons

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride

Substitution: Use of nucleophiles like amines or alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its ability to interact with biological targets. Boronic acids are known for their role in drug discovery, particularly in the development of protease inhibitors and other therapeutic agents.

Case Studies:

- Anticancer Activity: Research indicates that certain boronic acid derivatives can inhibit the activity of proteasomes, which are crucial for cancer cell survival. The specific application of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid in targeting cancer cells has been explored, showing promising results in vitro .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its boronic acid functionality allows for the formation of carbon-carbon bonds via Suzuki coupling reactions, which are widely used in the synthesis of biaryl compounds.

Table 1: Comparison of Reagents in Suzuki Coupling Reactions

| Reagent Type | Example Compound | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Traditional Boronic Acid | Phenylboronic Acid | 85 | 2 |

| Novel Boronic Acid Derivative | This compound | 90 | 1.5 |

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of sensors and catalysts.

Case Studies:

- Sensor Development: The compound has been investigated for its use in chemical sensors due to its ability to form stable complexes with various analytes, enhancing sensitivity and selectivity .

Agricultural Chemistry

Boronic acids have also found applications in agriculture as herbicides or fungicides. The potential use of this specific compound as a crop protection agent is under investigation.

Research Findings:

Studies suggest that derivatives of boronic acids can inhibit specific enzymes involved in plant metabolism, leading to effective herbicidal properties .

Mechanism of Action

The mechanism of action of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Comparisons:

- Methoxy vs. Ethoxy Groups : The ethoxy variant (similarity score 0.84 ) exhibits reduced reactivity due to increased steric hindrance but may offer enhanced stability in copper-mediated reactions .

- Heterocyclic vs. Phenyl Groups : The pyridazine and pyridine rings in the target compound lower reactivity compared to phenylboronic acid due to electronic and steric effects but enable selective binding in biological systems .

Physicochemical and Pharmacokinetic Properties

- Biological Activity : Hybrid compounds like B2 (), which incorporate methoxypyridinyl-boronic acid moieties, demonstrate anti-quorum sensing activity, suggesting the target compound may also exhibit antimicrobial properties .

Biological Activity

(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid, with the chemical formula CHBNO and CAS number 1015481-17-0, is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, and relevant case studies.

The synthesis of this compound involves the reaction of pyridazine derivatives with boronic acid functionalities. The compound exhibits a molecular weight of 261.04 g/mol and is classified under laboratory chemicals used primarily in research settings .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. In particular, related compounds have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Testing : In vitro assays demonstrated that certain boronic compounds can reduce the viability of prostate cancer cells (PC-3) significantly. For instance, solutions at a concentration of 5 µM decreased cell viability to 33%, while healthy fibroblast cells maintained a viability of 71% under similar conditions .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the elevation of reactive oxygen species (ROS), leading to cell death pathways being activated .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Inhibition Studies : The compound has shown effectiveness against various strains including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 mm to 13 mm depending on the concentration used. This suggests a potential application in treating bacterial infections .

Antioxidant Properties

Boronic acid derivatives have been evaluated for their antioxidant capabilities:

- Assays Conducted : Different methods such as DPPH and ABTS assays revealed that these compounds exhibit significant antioxidant activity comparable to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) .

Case Studies

- Prostate Cancer Cell Line Study :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid, and how can purity be ensured?

- Methodology :

- Step 1 : Protect the boronic acid group during synthesis (e.g., pinacol ester protection) to avoid side reactions .

- Step 2 : Use Suzuki-Miyaura cross-coupling to link pyridazine and pyridinyl moieties, leveraging palladium catalysts .

- Step 3 : Deprotect the boronic acid under mild acidic conditions (e.g., HCl/THF) .

- Purity Control : Employ HPLC (>97% purity) and NMR (to confirm structural integrity) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

-

NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy groups and aromatic proton environments .

-

Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

-

HPLC : Monitor purity and stability under varying pH/temperature .

Technique Purpose Example Parameters ¹H NMR Structural validation DMSO-d₆, 400 MHz HPLC Purity assessment C18 column, acetonitrile/water gradient

Advanced Research Questions

Q. How can the anticancer activity of this compound be evaluated in vitro, and what mechanistic insights are relevant?

- Methodology :

-

Cell Viability Assays : Use MTT assays on glioblastoma or colon cancer cell lines (e.g., IC₅₀ determination) .

-

Proteasome Inhibition : Test inhibition of chymotrypsin-like activity (common for boronic acids like Bortezomib) .

-

Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) .

Data Contradiction Analysis : Discrepancies in IC₅₀ values may arise from cell line heterogeneity. Validate via orthogonal assays (e.g., ATP-based viability) .

Q. What strategies are effective for studying this compound's interactions with glycoproteins or carbohydrates?

- Methodology :

-

Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran-coated gold surfaces to measure binding kinetics with glycoproteins (e.g., RNase B) .

-

Stopped-Flow Kinetics : Quantify binding rates (kon/koff) with diols (e.g., fructose, glucose) at physiological pH .

Sugar kon (M⁻¹s⁻¹) Binding Affinity Trend D-Fructose ~10³ Highest affinity D-Glucose ~10² Lowest affinity

Q. How do buffer conditions and secondary interactions influence the selectivity of this boronic acid in biological systems?

- Key Findings :

- Buffer Impact : Borate buffer (pH 8.5) enhances glycoprotein binding specificity by reducing non-specific electrostatic interactions .

- Secondary Interactions : Hydrophobic residues near the boronic acid moiety may inadvertently bind non-glycosylated proteins. Mitigate via PEGylation or steric hindrance .

Q. Can this compound be integrated into stimuli-responsive polymers for drug delivery or sensing?

- Design Principles :

- Polymer Synthesis : Incorporate the compound into PNIPAM-based copolymers for pH/diol-responsive behavior .

- Glucose Sensing : Use redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to create reusable electrochemical sensors .

Data Contradiction Resolution

Q. How should researchers address conflicting results in boronic acid-diol binding studies?

- Approach :

- Control Experiments : Compare binding in borate vs. phosphate buffers to isolate pH effects .

- Competitive Assays : Introduce free diols (e.g., sorbitol) to confirm reversible binding .

- Structural Analysis : Use X-ray crystallography or DFT calculations to model steric/electronic effects .

Methodological Best Practices

Q. What in vitro antioxidant assays are suitable for this compound?

- Assays :

-

DPPH/ABTS Radical Scavenging : Measure reduction of stable radicals at 517 nm (DPPH) or 734 nm (ABTS) .

-

CUPRAC : Quantify Cu²⁺ reduction to Cu⁺ at 450 nm .

Assay Mechanism Key Reagents DPPH Radical scavenging Methanol, DPPH reagent CUPRAC Metal reduction Neocuproine, copper chloride

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.